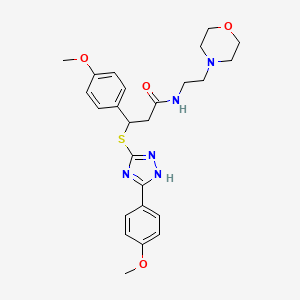

![molecular formula C14H18N2O3 B2845381 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid CAS No. 929974-95-8](/img/structure/B2845381.png)

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

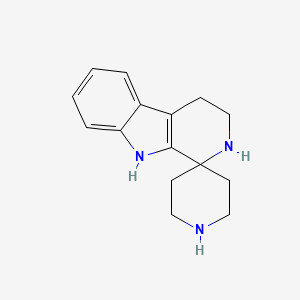

“1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is based on its molecular formula C14H18N2O3 . The InChI code for this compound is 1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 186.62°C and a predicted boiling point of approximately 539.3°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.59 at 20°C .Applications De Recherche Scientifique

1. Versatile Intermediates for Synthesis of Derivatives

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid and similar compounds can serve as versatile intermediates in the synthesis of various derivatives. For instance, cyclomaltoheptaoses with benzyloxycarbonylamino groups are used to prepare compounds containing 3,6-anhydroglucoses with cation-binding abilities (Yamamura et al., 1998).

2. Building Blocks for Metal-Organic Frameworks

Compounds like 2-Amino-1,4-benzenedicarboxylic acid, which is structurally related, have been used as building blocks for constructing metal-organic frameworks (MOFs). These frameworks have potential for postsynthetic modification, demonstrating that NH2-BDC can be a substitute for BDC in a variety of MOF structures (Wang, Tanabe, & Cohen, 2009).

3. Catalyzing Carboxylation Reactions

Similar compounds, particularly those involving cyclopentane and cyclohexane structures, have been used as catalysts in carboxylation reactions. These reactions convert alkanes to carboxylic acids under mild conditions, demonstrating the versatility of these compounds in organic synthesis (Reis et al., 2005).

4. Synthesis of Novel Amino Acids and Peptides

These compounds are useful in the synthesis of novel amino acids and peptides. For example, enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, demonstrates the potential of these compounds in developing new bioactive molecules (Battistini et al., 2004).

5. Development of Antibacterial Agents

Derivatives based on secondary diamino acids have been synthesized and shown to exhibit strong antibacterial activity. These compounds, including those with benzylamino groups, are used in creating effective antibacterial agents (Heinisch et al., 2002).

6. Electrochemical Applications

Certain derivatives of benzylamino compounds have been investigated for their electrochemical properties. The synthesis and study of these compounds, such as bis(alkyl/arylamino)1,4-benzoquinones, provide insights into their potential applications in electrochemistry (Bayen et al., 2007).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c17-12(18)14(8-4-5-9-14)16-13(19)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18)(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLJNXBSYLCDQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

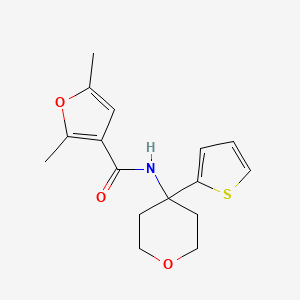

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)

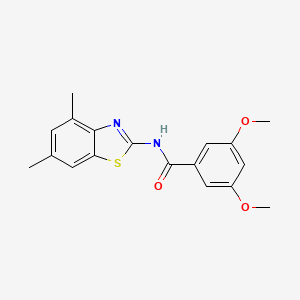

![N-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2845299.png)

![7-[1-[(3,4-Dimethoxyphenyl)methyl]-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2845302.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2845309.png)